5-Bromo-6,7-difluoro-1-isopropylbenzotriazole molecular weight and formula
5-Bromo-6,7-difluoro-1-isopropylbenzotriazole molecular weight and formula
Topic: 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole: Physicochemical Profile & Synthetic Methodology Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
In the landscape of modern medicinal chemistry, halogenated benzotriazoles serve as critical bioisosteres for purine and indole scaffolds. 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole (CAS: 1393442-22-2) represents a highly specialized intermediate, distinguished by its unique substitution pattern. The vicinal difluoro-motif (positions 6,7) modulates metabolic stability and lipophilicity, while the 5-bromo moiety provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This guide outlines the physicochemical constants, synthetic pathways, and handling protocols required for the rigorous integration of this scaffold into drug discovery pipelines.
Physicochemical Profile
The precise characterization of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole is essential for stoichiometric accuracy in downstream synthesis.
Molecular Identity[1]
| Property | Value | Notes |
| IUPAC Name | 5-Bromo-6,7-difluoro-1-(propan-2-yl)-1H-benzotriazole | N1-alkylation isomer |
| CAS Number | 1393442-22-2 | Verified Identifier |
| Molecular Formula | C₉H₈BrF₂N₃ | |
| Molecular Weight | 276.08 g/mol | Average Mass |
| Exact Mass | 275.9870 g/mol | Monoisotopic ( |
| Isotope Pattern | ~1:1 doublet ( | Distinctive MS signature |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Solubility | DMSO, DMF, DCM, Chloroform | Low solubility in water |
Structural Analysis & Numbering
The regiochemistry of the halogen substituents is critical. The standard IUPAC numbering for the 1H-benzotriazole core assigns the nitrogen bearing the alkyl group as position 1.
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Position 1: Isopropyl group (Steric bulk prevents rotation, enhances solubility).
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Position 5: Bromine (Reactive electrophilic site).
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Positions 6, 7: Fluorine (Electron-withdrawing, metabolic blocking).
Expert Insight: The presence of fluorine atoms at C6 and C7 significantly lowers the pKa of the conjugate acid and alters the electron density of the C5-Br bond, potentially accelerating oxidative addition rates in Pd-catalyzed couplings compared to non-fluorinated analogs.
Synthetic Methodology
The synthesis of this molecule requires a convergent strategy, typically assembling the benzotriazole core before introducing the isopropyl group to avoid regioselectivity issues during the ring closure.
Retrosynthetic Analysis
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Target: 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole.[1]
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Disconnection A (N-Alkylation): 5-Bromo-6,7-difluoro-1H-benzotriazole + Isopropyl Iodide/Bromide.
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Disconnection B (Cyclization): 4-Bromo-5,6-difluoro-1,2-diaminobenzene + NaNO₂.
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Precursor: 2,3-Difluoroaniline derivatives.
Step-by-Step Synthesis Protocol
Phase 1: Core Construction (Benzotriazole Formation)
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Starting Material: 4-Bromo-5,6-difluoro-1,2-diaminobenzene.
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Reagents: Sodium Nitrite (NaNO₂), Glacial Acetic Acid (AcOH).
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Protocol:
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Dissolve the diamine (1.0 eq) in AcOH/H₂O (1:1 v/v) and cool to 0–5 °C.
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Add NaNO₂ (1.2 eq) aqueous solution dropwise. Critical: Maintain temp < 5 °C to prevent decomposition of the diazonium intermediate.
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Stir for 1 hour. The internal diazonium salt cyclizes spontaneously to form the triazole ring.
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Precipitate the product by adding ice water. Filter and dry to obtain 5-Bromo-6,7-difluoro-1H-benzotriazole .
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Phase 2: N-Alkylation (Regioselective Isopropylation)
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Reagents: 2-Iodopropane (or 2-Bromopropane), K₂CO₃ or Cs₂CO₃, DMF or Acetone.
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Protocol:
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Dissolve the benzotriazole intermediate (1.0 eq) in anhydrous DMF.
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Add K₂CO₃ (2.0 eq) and stir for 15 min to generate the benzotriazolyl anion.
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Add 2-Iodopropane (1.2 eq) dropwise.
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Heat to 60 °C for 4–6 hours. Monitor by TLC/LC-MS.
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Workup: Dilute with EtOAc, wash with LiCl solution (to remove DMF), dry over Na₂SO₄.
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Phase 3: Purification (The N1 vs. N2 Challenge)
Alkylation of benzotriazoles yields a mixture of N1 (major) and N2 (minor) isomers.
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Separation: Flash column chromatography (SiO₂).
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Eluent: Hexane/EtOAc gradient (typically 90:10 to 70:30).
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Identification: The N2 isomer is generally less polar (elutes first) and has a symmetric NMR pattern (if the benzene ring allows). The N1 isomer (Target) is more polar.
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Validation: Verify N1 regiochemistry via 2D NMR (NOESY), checking for cross-peaks between the isopropyl methine proton and the C7-Fluorine (or H4 proton).
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Synthetic Workflow Diagram
Figure 1: Convergent synthesis pathway emphasizing the critical separation of regioisomers.
Analytical Characterization & QC
To ensure the integrity of the compound for biological screening, the following analytical criteria must be met.
Expected NMR Signatures (¹H, 400 MHz, DMSO-d₆)
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Aromatic Region: A doublet or multiplet corresponding to the single proton at C4. The chemical shift will be deshielded (~8.0–8.5 ppm) due to the adjacent bromine and the triazole ring.
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Isopropyl Group:
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Methine (-CH-): Septet at ~5.0–5.2 ppm.
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Methyls (-CH₃): Doublet (6H) at ~1.5–1.7 ppm.
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¹⁹F NMR: Two distinct signals (d, d) showing coupling to each other and the aromatic proton.
Mass Spectrometry (LC-MS)[3]
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Ionization: ESI+ (Electrospray Ionization, Positive mode).
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M+H Peak: 276.0 and 278.0 (1:1 ratio).
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Fragmentation: Loss of the isopropyl group (M-43) is a common fragmentation pathway in high-energy collisions.
Quality Control Table
| Test | Method | Acceptance Criteria |
| Purity | HPLC (UV 254 nm) | ≥ 98.0% |
| Identity | ¹H-NMR / LC-MS | Conforms to structure |
| Residual Solvents | GC-Headspace | DMF < 880 ppm, EtOAc < 5000 ppm |
| Water Content | Karl Fischer | < 0.5% w/w |
Applications in Drug Discovery[4]
Scaffold Utility
The 5-bromo-6,7-difluoro-1-isopropylbenzotriazole moiety acts as a high-value "warhead" or core scaffold.
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Kinase Inhibition: Benzotriazoles mimic the purine ring of ATP. The 6,7-difluoro substitution mimics the electron-withdrawing nature of the pyrimidine ring in native purines, potentially enhancing hydrogen bonding at the kinase hinge region.
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Bioisosterism: It serves as a lipophilic bioisostere for indoles and benzimidazoles, often improving membrane permeability (LogP modulation) and metabolic stability (blocking P450 oxidation sites with Fluorine).
Mechanistic Diagram: Cross-Coupling Potential
Figure 2: Divergent synthesis capabilities utilizing the C5-Bromine handle.
Safety & Handling (MSDS Highlights)
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Hazards: Irritant (Skin/Eye/Respiratory). The fluorinated nature suggests potential persistence; handle with care.
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light (brominated heterocycles can undergo photodehalogenation over long periods).
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Disposal: Halogenated organic waste stream. Do not mix with non-halogenated solvents.
References
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International Laboratory USA. (n.d.). 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole Product Page. Retrieved from [Link]
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Avhad, et al. (2020).[2] Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences.[2] Retrieved from [Link]
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PubChem. (2025).[3][4][5] 5-Bromo-1H-benzotriazole Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. International Laboratory USA [intlab.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. 5-Bromo-1H-benzotriazole | C6H4BrN3 | CID 6400965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetonitrile, fluoro- | C2H2FN | CID 10420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Perfluoro(dibutylmethylamine) | C9F21N | CID 550541 - PubChem [pubchem.ncbi.nlm.nih.gov]
